molecular formula C5H11NO B12291830 2-[(2S)-oxetan-2-yl]ethan-1-amine

2-[(2S)-oxetan-2-yl]ethan-1-amine

Cat. No.: B12291830
M. Wt: 101.15 g/mol
InChI Key: UFNYTHZFYPQOIX-YFKPBYRVSA-N
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Description

Contextual Significance of Chiral Oxetane-Containing Amines in Contemporary Chemical Research

Chiral amines are fundamental components in a vast array of biologically active molecules and are widely used as catalysts and resolving agents in asymmetric synthesis. google.com The incorporation of an oxetane (B1205548) ring into a chiral amine framework, as seen in 2-[(2S)-oxetan-2-yl]ethan-1-amine, offers several distinct advantages that are highly valued in medicinal chemistry.

Oxetanes are considered "non-classical" bioisosteres of commonly found functional groups like gem-dimethyl and carbonyl groups. researchgate.net This is due to their unique combination of properties:

Polarity and Solubility: The oxygen atom in the oxetane ring imparts polarity, which can lead to improved aqueous solubility of the parent molecule, a crucial factor for drug candidates.

Metabolic Stability: The oxetane ring is often more resistant to metabolic degradation compared to other functional groups, potentially leading to improved pharmacokinetic profiles. researchgate.net

Three-Dimensionality: The puckered, three-dimensional nature of the oxetane ring allows for the exploration of new chemical space and can lead to enhanced binding affinity and selectivity for biological targets. nih.gov

Modulation of Basicity: The electron-withdrawing nature of the oxetane oxygen can reduce the basicity (pKa) of a nearby amine. nih.gov This modulation of basicity is a critical tool for optimizing the properties of drug candidates.

The chirality of this compound is of utmost importance. The stereochemistry of a molecule is critical to its biological activity, as interactions with chiral biological macromolecules are often highly specific. The use of enantiomerically pure building blocks like the (2S)-isomer ensures the synthesis of single-enantiomer final products, which is a regulatory requirement for many pharmaceuticals.

Historical Development of Research on Oxetane Scaffolds and Their Amino Derivatives

The first synthesis of the parent oxetane molecule was reported over a century ago. beilstein-journals.org However, for many decades, oxetanes were largely regarded as synthetic curiosities due to their perceived instability stemming from ring strain. nih.gov It wasn't until the latter half of the 20th century that the unique reactivity of the oxetane ring began to be explored more systematically in organic synthesis.

A significant turning point for the application of oxetanes in medicinal chemistry was the discovery of biologically active natural products containing this motif, with the most famous example being the potent anticancer agent paclitaxel (Taxol). rsc.org The oxetane ring in paclitaxel plays a crucial role in defining its conformation and biological activity.

The early 2000s saw a surge of interest in the deliberate incorporation of oxetanes into drug candidates. researchgate.net This was driven by pioneering studies demonstrating their value as bioisosteres. This "oxetane rush" spurred the development of new synthetic methods for accessing a wider variety of substituted oxetanes, including those bearing amino functionalities. nih.gov The development of stereoselective methods for the synthesis of chiral oxetanes, including 2-substituted derivatives, has been a more recent and significant advancement, enabling the preparation of enantiomerically pure building blocks like this compound. acs.org

Role of this compound as a Chiral Building Block in Advanced Synthesis

A chiral building block is a molecule possessing one or more stereocenters that is used as a starting material in the synthesis of more complex, enantiomerically pure compounds. dntb.gov.ua this compound perfectly fits this description, offering a unique combination of a stereodefined oxetane ring and a reactive primary amine group.

The primary amine serves as a versatile handle for a wide range of chemical transformations, including:

Amide bond formation: Reaction with carboxylic acids or their derivatives to form amides.

Reductive amination: Reaction with aldehydes or ketones to form secondary or tertiary amines.

Nucleophilic substitution: Displacement of leaving groups to form new carbon-nitrogen bonds.

Formation of heterocycles: Participation in cyclization reactions to construct nitrogen-containing rings.

While specific, publicly available academic studies detailing the extensive use of this compound are still emerging, the closely related (S)-oxetan-2-ylmethanamine has been cited in patent literature as a key intermediate in the synthesis of glucagon-like peptide-1 (GLP-1) receptor agonists, a class of drugs used to treat type 2 diabetes and obesity. google.com This highlights the industrial relevance and potential of this class of chiral building blocks.

The synthesis of such chiral oxetane amines often involves multi-step sequences, starting from chiral precursors and employing methods like the ring expansion of epoxides or the cyclization of functionalized diols. google.comacs.org The enantiomeric purity of the final building block is crucial and is often confirmed using techniques such as chiral High-Performance Liquid Chromatography (HPLC).

Below are tables summarizing the key properties of the parent compound and the general synthetic utility of chiral building blocks.

Table 1: Physicochemical Properties of 2-(oxetan-2-yl)ethan-1-amine

PropertyValue
IUPAC Name 2-(oxetan-2-yl)ethan-1-amine
CAS Number 1536914-60-9
Molecular Formula C₅H₁₁NO
Molecular Weight 101.15 g/mol
Physical Form Liquid

Note: Data for the racemic mixture.

Table 2: Key Synthetic Transformations Utilizing Chiral Amine Building Blocks

Reaction TypeReagent/SubstrateFunctional Group Formed
AcylationCarboxylic acid, Acyl chlorideAmide
AlkylationAlkyl halideSecondary/Tertiary Amine
Reductive AminationAldehyde, KetoneSecondary/Tertiary Amine
Michael Additionα,β-Unsaturated carbonylβ-Amino carbonyl
Heterocycle FormationDicarbonyl, etc.Pyrrole, Pyrazole, etc.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H11NO

Molecular Weight

101.15 g/mol

IUPAC Name

2-[(2S)-oxetan-2-yl]ethanamine

InChI

InChI=1S/C5H11NO/c6-3-1-5-2-4-7-5/h5H,1-4,6H2/t5-/m0/s1

InChI Key

UFNYTHZFYPQOIX-YFKPBYRVSA-N

Isomeric SMILES

C1CO[C@H]1CCN

Canonical SMILES

C1COC1CCN

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of 2 2s Oxetan 2 Yl Ethan 1 Amine

Ring-Opening Reactions of the Oxetane (B1205548) Moiety

The propensity of the oxetane ring to undergo cleavage is a central feature of its chemistry, serving as a valuable tool in synthetic organic chemistry. acs.orgresearchgate.net The specific pathways and resulting products are heavily influenced by the reaction conditions and the nature of the reagents employed.

Nucleophilic attack is a primary mode of reactivity for the oxetane ring in 2-[(2S)-oxetan-2-yl]ethan-1-amine. magtech.com.cn As an unsymmetrically substituted oxetane, the regioselectivity of the nucleophilic attack—that is, whether the nucleophile attacks the more substituted C2 carbon or the less substituted C4 carbon—is a critical consideration.

The regiochemical outcome of nucleophilic ring-opening reactions of unsymmetrical oxetanes is governed by a balance of steric and electronic factors. magtech.com.cn

Steric Effects : Under neutral or basic conditions with strong nucleophiles, the reaction typically proceeds via an SN2 mechanism. In this pathway, the nucleophile preferentially attacks the less sterically hindered carbon atom. For this compound, this corresponds to the C4 position, leading to the formation of a primary alcohol. This regioselectivity is a classic example of steric control. magtech.com.cn

Electronic Effects : In the presence of an acid, the oxetane oxygen is protonated, which enhances the electrophilicity of the ring carbons. This creates a scenario with more SN1-like character, where a partial positive charge develops. This charge is better stabilized at the more substituted C2 position due to the electron-donating nature of the alkyl substituent. Consequently, weaker nucleophiles will preferentially attack the C2 carbon under acidic conditions, a result of electronic control. magtech.com.cn

Table 1: Predicted Regioselectivity of Nucleophilic Ring-Opening of this compound This table illustrates the generally accepted principles of oxetane reactivity applied to the specific compound.

Condition Controlling Factor Predominant Mechanism Site of Attack Major Product Type
Basic/Neutral (Strong Nu⁻) Steric SN2 C4 (less substituted) Primary Alcohol
Acidic (Weak Nu⁻) Electronic SN1-like C2 (more substituted) Secondary Alcohol

While amines are generally considered poor nucleophiles for opening oxetane rings under neutral conditions, their reactivity can be significantly enhanced. utexas.edu Lewis acids, particularly lanthanide triflates such as Ytterbium (Yb), Neodymium (Nd), or Gadolinium (Gd) triflates, are effective promoters for the reaction between amines and oxetanes, yielding amino alcohol products with high regioselectivity and in good yields. utexas.edu This catalytic approach allows for the formation of a C-N bond concurrent with the cleavage of a C-O bond in the oxetane ring. Another synthetic strategy involves tandem reactions, where a C-N coupling is followed by an in situ intramolecular oxetane ring-opening to produce heterocyclic scaffolds like benzomorpholines. nih.gov

The oxetane ring can also be activated by electrophiles. These reactions can lead to ring-opening or, in some cases, ring-enlargement. magtech.com.cn For instance, in the presence of certain catalysts, oxetanes can undergo rearrangements and annulations to form larger heterocyclic systems, such as 1,4-dioxanes or dihydrobenzofurans. beilstein-journals.orgnih.gov The reaction of an oxetanol with a diol, catalyzed by a Brønsted acid, proceeds through the formation of an oxetane carbocation, which is then trapped by the nucleophile, leading to a new, larger ring system. nih.gov

The application of oxetanes as precursors for radical species is a more recently explored area of their reactivity. chemrxiv.org Cobalt-catalyzed systems, for example using vitamin B12, can initiate the homolytic cleavage of a C-O bond in the oxetane ring. researchgate.net This process generates a nucleophilic radical that can participate in subsequent coupling reactions. researchgate.net This mode of reactivity offers a complementary approach to traditional nucleophilic methods and can provide access to different structural motifs. chemrxiv.org The regioselectivity of these radical processes can differ from and complement those observed in ionic ring-opening reactions. chemrxiv.org

Both Brønsted and Lewis acids are potent catalysts for the ring-opening of oxetanes. magtech.com.cnutexas.edu The reaction is initiated by the protonation or coordination of the acid to the oxetane's oxygen atom. utexas.edunih.gov This activation makes the ring significantly more susceptible to cleavage, even by weak nucleophiles. magtech.com.cn

Lewis acids such as indium triflate (In(OTf)₃) and scandium triflate (Sc(OTf)₃) have proven highly effective in catalyzing intramolecular cyclizations via oxetane ring-opening. nih.gov For example, 3-amido oxetanes can be smoothly converted into 2-oxazolines in the presence of catalytic In(OTf)₃. nih.gov In acid-catalyzed intermolecular reactions, the regioselectivity generally favors nucleophilic attack at the more substituted carbon atom (C2 in the case of this compound), as this position can better stabilize the developing positive charge. magtech.com.cn

Table 2: Common Lewis Acids for Promoting Oxetane Ring-Opening This table summarizes catalysts reported for ring-opening reactions of oxetanes in general.

Lewis Acid Catalyst Typical Application Reference
Lanthanide Triflates (Ln(OTf)₃) Ring-opening with amine nucleophiles utexas.edu
Indium Triflate (In(OTf)₃) Intramolecular cyclization to form oxazolines nih.gov
Scandium Triflate (Sc(OTf)₃) Catalytic ring-opening reactions researchgate.netnih.gov
Tris(pentafluorophenyl)borane (B(C₆F₅)₃) Regioselective isomerization to homoallylic alcohols researchgate.net

Nucleophilic Ring-Opening Pathways and Regioselectivity

Reactivity of the Primary Amine Functionality

The primary amine group in this compound is a key center of reactivity, primarily due to the lone pair of electrons on the nitrogen atom, which imparts nucleophilic and basic character. chemguide.co.uk The proximity of the oxetane ring can also influence the basicity and reactivity of this amine. acs.org

Nucleophilic Substitution Reactions

As a potent nucleophile, the primary amine readily participates in nucleophilic substitution reactions with a variety of electrophilic substrates. chemguide.co.uk These reactions involve the formation of new carbon-nitrogen or heteroatom-nitrogen bonds.

Alkylation: The amine can react with haloalkanes in an SN2 reaction. This process can be complex, often leading to a mixture of mono-, di-, and tri-alkylated products, as well as quaternary ammonium salts, due to the increasing nucleophilicity of the resulting secondary and tertiary amines. chemguide.co.uk Careful control of stoichiometry and reaction conditions is necessary to selectively achieve mono-alkylation.

Acylation: Reaction with acyl chlorides or acid anhydrides provides a more controlled route to N-acylated products (amides). chemguide.co.uk This transformation is typically high-yielding and less prone to over-reaction compared to alkylation. The resulting amide is a stable functional group found in many biologically active molecules.

Reductive Amination: The amine can react with aldehydes and ketones to form an intermediate imine, which is then reduced in situ (e.g., with sodium borohydride) to yield a more substituted amine. This is a powerful method for creating new C-N bonds.

Interactive Table: Expected Nucleophilic Substitution Reactions

ElectrophileReagent ClassExpected ProductReaction Conditions
BromoethaneHaloalkaneN-ethyl-2-[(2S)-oxetan-2-yl]ethan-1-amineHeating, often with excess amine to neutralize HBr
Ethanoyl chlorideAcyl ChlorideN-{2-[(2S)-oxetan-2-yl]ethyl}acetamideTypically at or below room temperature, often with a non-nucleophilic base
Ethanoic anhydrideAcid AnhydrideN-{2-[(2S)-oxetan-2-yl]ethyl}acetamideSlower than with acyl chlorides, may require heating
AcetoneKetoneN-isopropyl-2-[(2S)-oxetan-2-yl]ethan-1-amineTwo steps: imine formation (often with acid catalysis and water removal) followed by reduction (e.g., NaBH₄)

Oxidation and Reduction Pathways of the Amine Group

The oxidation state of the nitrogen in the primary amine can be altered through various chemical transformations.

Oxidation: Primary amines can be oxidized by various reagents, though the reactions can be complex and product selectivity depends heavily on the oxidant and conditions used. libretexts.org

With mild oxidizing agents like hydrogen peroxide or peroxy acids, the initial product can be a hydroxylamine. However, these are often readily oxidized further. libretexts.orgyoutube.com

Stronger oxidation can lead to nitroso compounds and ultimately nitroalkanes. youtube.com

Metal-free oxidation protocols, for instance using 4-acetamido-TEMPO (ACT) and a terminal oxidant like oxone, can convert primary amines into nitriles under mild conditions. researchgate.net

It is important to note that under certain acidic conditions, the amine can be protonated, rendering it resistant to oxidation by some reagents like oxoammonium salts. nih.gov

Reduction: The primary amine functionality is already in a low oxidation state and is not typically subject to further reduction. However, the synthesis of this compound may involve the reduction of other nitrogen-containing functional groups, such as azides or nitriles, in the final step. google.com

Amine-Directed Transformations within Oxetane Systems

The primary amine can act as an internal nucleophile or directing group, influencing the reactivity of the nearby oxetane ring. The strained four-membered ether is susceptible to ring-opening reactions, which can be facilitated by intramolecular processes. researchgate.netbeilstein-journals.org

For instance, if the amine is first converted into an amide (e.g., by acylation), the amide nitrogen or oxygen can act as an internal nucleophile. In the presence of a Lewis acid catalyst such as In(OTf)₃, 3-amido oxetanes have been shown to undergo smooth intramolecular cyclization to form 2-oxazolines. nih.gov This type of transformation, if applied to an N-acylated derivative of this compound, would likely proceed via nucleophilic attack at the C2 carbon of the oxetane, leading to a ring-opened intermediate that subsequently cyclizes.

Cooperative Reactivity and Bifunctional Catalysis Involving Oxetane-Amine Systems

The structure of this compound, containing both a Lewis basic amine and a hydrogen-bond accepting oxetane oxygen, lends itself to potential applications in bifunctional catalysis. acs.orgtcd.ie In such a system, the two functional groups can act cooperatively to activate both a nucleophile and an electrophile simultaneously.

Amine as Base/Nucleophile: The primary amine can function as a Brønsted base to deprotonate a pro-nucleophile or as a nucleophilic catalyst itself. acs.orgalfachemic.com

Oxetane Oxygen as Lewis Base: The oxygen atom of the oxetane ring, with its available lone pairs, can act as a Lewis base or a hydrogen-bond acceptor, coordinating to and activating an electrophile. nih.gov

While specific examples employing this compound as a bifunctional catalyst are not prominent in the literature, its structural motifs are analogous to those found in established bifunctional organocatalysts, such as cinchona alkaloids, which combine a basic amine with other hydrogen-bonding groups. acs.orgnih.gov This suggests potential utility in reactions like asymmetric aldol or Michael additions, where one functional group activates the nucleophile while the other activates the electrophile in a chiral environment. mdpi.com

Stereochemical Control and Chirality Transfer in Reactions of this compound

The presence of a defined stereocenter at the C2 position of the oxetane ring is a critical feature of the molecule. This inherent chirality can strongly influence the stereochemical outcome of reactions occurring at the amine functionality or the oxetane ring itself. nih.govresearchgate.net

Diastereoselectivity: When the amine reacts with a prochiral electrophile (e.g., a ketone in a reductive amination), the existing (S)-stereocenter can direct the approach of the reagents. This facial bias can lead to the preferential formation of one diastereomer over the other. The degree of diastereoselectivity would depend on the steric bulk of the reactants and the reaction conditions, which influence the conformational preferences of the transition state.

Chirality Transfer in Ring-Opening: In reactions where the oxetane ring is opened by an external nucleophile, the stereochemistry at C2 can direct the attack. Nucleophilic attack at the less hindered C4 position would proceed with inversion of configuration at that center, while the C2 stereocenter remains intact. Conversely, an intramolecular SN2 reaction involving the amine group attacking C2 would also proceed with a predictable stereochemical outcome, likely inversion of configuration, leading to a new chiral cyclic product. The stereochemical integrity of the C2 position has been shown to be retained in some Rh-catalyzed ring-opening reactions of other oxetanes. acs.org

Asymmetric Catalysis: If used as a chiral ligand or organocatalyst, the molecule's well-defined stereochemistry is crucial for inducing enantioselectivity in the products of a catalyzed reaction. chemrxiv.org The chiral environment created by the catalyst would favor one enantiomeric transition state over the other, leading to an enantioenriched product. nih.gov

Applications of 2 2s Oxetan 2 Yl Ethan 1 Amine in Advanced Organic Synthesis

Utilization as a Chiral Building Block for Complex Molecular Architectures.nih.govresearchgate.net

2-[(2S)-oxetan-2-yl]ethan-1-amine serves as a versatile chiral precursor in the synthesis of more complex molecules. The inherent chirality of this building block is crucial for creating stereochemically defined structures, which is of paramount importance in the development of new therapeutic agents. The oxetane (B1205548) ring itself can influence the conformation of the molecule, leading to improved aqueous solubility and providing access to unexplored chemical space. nih.gov

The application of chiral building blocks is a cornerstone of asymmetric synthesis, a field focused on the selective production of one enantiomer of a chiral molecule. More than 80% of all drugs and drug candidates contain amine functionality, and many of these are chiral, making their synthesis challenging. yale.edu Chiral amines like this compound are instrumental in these processes.

The strategic incorporation of the this compound moiety can be achieved through various synthetic transformations. For instance, conjugate addition reactions are a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. The synthesis of oxetane-modified dipeptide building blocks has been reported, demonstrating the utility of this chiral amine in peptide synthesis. ljmu.ac.uk In one example, enantiopure amino oxetanes were synthesized via the conjugate addition of α-methylbenzylamine to a nitroalkene, followed by several steps to yield the desired protected amino acid building block. ljmu.ac.uk

The table below illustrates the synthesis of an oxetane-modified dipeptide, highlighting the role of chiral precursors.

StepReactantsProductKey Transformation
1Nitroalkene, (R)-α-methylbenzylamineDiastereomeric mixtureConjugate addition
2Diastereomeric mixture(S,R)-9Chromatographic separation
3(S,R)-91,2-diamineNitro group reduction and debenzylation
41,2-diamine(S)-10 (Fmoc-protected)Selective protection

Table 1: Illustrative synthesis of an enantiopure amino oxetane building block. ljmu.ac.uk

The reactivity of the amine and the oxetane ring in this compound allows for its use in the construction of various heterocyclic systems. researchgate.net Benzoxazines, for example, are a class of heterocyclic compounds with a wide range of biological activities, making them valuable scaffolds in pharmaceutical research. nih.gov The synthesis of benzoxazines can be achieved through several methods, including the Mannich condensation of a phenol, an amine, and formaldehyde. researchgate.net The use of a chiral amine like this compound in such reactions would lead to the formation of chiral benzoxazine (B1645224) derivatives.

The synthesis of 1,2-bis(8-allyl-2H-benzo[e] nih.govacs.orgoxazin-3(4H)-yl)ethane has been reported via the condensation of 2-allylphenol, formaldehyde, and ethylenediamine (B42938). ppor.az By analogy, substituting ethylenediamine with this compound could potentially yield novel chiral benzoxazine structures.

The oxetane ring itself can undergo ring-opening reactions, providing a pathway to other heterocyclic systems. While specific examples detailing the use of this compound in the synthesis of dioxanes are not prevalent in the searched literature, the general reactivity of oxetanes suggests this possibility.

Strategies for Modulating Molecular Scaffolds Using the Oxetane Moiety

Key modulations achieved by incorporating an oxetane ring include:

Improved Solubility: The polar nature of the oxetane ring can enhance the aqueous solubility of a compound. nih.gov

Reduced Lipophilicity: Replacing a gem-dimethyl group with an oxetane can decrease lipophilicity (cLogP), which may lead to improved pharmacokinetic properties. acs.org

Metabolic Stability: The oxetane scaffold can be used to block metabolically labile sites without significantly increasing molecular weight. nih.gov

Modulation of Amine Basicity: The electron-withdrawing nature of the oxetane can reduce the basicity of nearby amine groups, which can be advantageous in drug design. nih.govresearchgate.net

A molecular docking study of a respiratory syncytial virus (RSV) inhibitor suggested that the oxetane moiety helped to restrict the conformation of an ethylamine (B1201723) head group, contributing to its activity. nih.gov

Development of Novel Synthetic Reagents and Methodologies Derived from this compound.researchgate.net

The unique reactivity of this compound makes it a valuable starting material for the development of new synthetic reagents and methodologies. Its bifunctional nature, possessing both a primary amine and an oxetane ring, allows for a variety of chemical transformations.

For example, this chiral amine can be used to prepare more complex building blocks for peptide synthesis. ljmu.ac.uk The synthesis of oxetane-modified dipeptide building blocks, such as Fmoc-AOx-Ala-OCumyl, demonstrates how this compound can be elaborated into a reagent for solid-phase peptide synthesis. ljmu.ac.uk These novel building blocks can then be used to introduce the oxetane moiety at specific positions within a peptide chain, allowing for the systematic study of its effects on peptide structure and function.

The development of new synthetic methods often relies on the unique reactivity of key starting materials. The strain of the four-membered oxetane ring facilitates ring-opening reactions, which can be exploited to create new molecular architectures. acs.orgresearchgate.net While specific novel methodologies derived directly from this compound are still an emerging area of research, its potential as a precursor for new chiral ligands and organocatalysts is significant.

Theoretical and Computational Studies on 2 2s Oxetan 2 Yl Ethan 1 Amine Systems

Density Functional Theory (DFT) Investigations of Reaction Mechanisms and Stereoselectivity

Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating the electronic structure of molecules and predicting their reactivity. For the synthesis of chiral amines like 2-[(2S)-oxetan-2-yl]ethan-1-amine, DFT calculations are instrumental in mapping out reaction energy profiles, identifying transition states, and understanding the origins of stereoselectivity.

Research in the synthesis of related oxetane (B1205548) systems has leveraged computational methods to refine reaction conditions and understand mechanistic pathways. For instance, studies on the ring expansion of epoxides to form oxetanes have used DFT and other high-level theories to calculate the activation barriers for different pathways. acs.org These calculations help determine the feasibility of a proposed reaction and predict the temperatures required for efficient conversion. acs.org

One established synthetic route to (S)-oxetan-2-ylmethanamine involves the ring expansion of (S)-2-((benzyloxy)methyl)oxirane, followed by the introduction of the amine group via an azide (B81097) intermediate. google.com A newer, safer method avoids hazardous azides by using dibenzylamine (B1670424) to introduce the nitrogen atom. morressier.com DFT modeling of such nucleophilic substitution and ring-opening reactions can clarify the transition state geometries and energies, explaining why a particular stereoisomer is formed preferentially. For example, in the synthesis of chiral oxetanols, a stereochemical model based on computational studies was proposed to explain the observed enantioselectivity. nih.gov

DFT calculations can also guide the development of novel synthetic strategies. In a method for oxetane synthesis via alcohol C–H functionalization, DFT was used to help identify a suitable bond-weakening catalyst, demonstrating the predictive power of these computational tools in reaction design. acs.org By modeling the interaction between catalysts, substrates, and reagents, researchers can screen for optimal conditions and predict the stereochemical outcome with high accuracy, accelerating the development of efficient and selective syntheses. nih.gov

Computational Modeling of Chiral Recognition and Inductive Effects

The interaction of a chiral molecule with its environment, particularly with biological targets like proteins, is governed by the principles of chiral recognition. Computational modeling is an essential tool for studying the non-covalent interactions that underpin this phenomenon. For this compound, these models can predict binding affinities and elucidate the specific forces responsible for enantioselective interactions.

A significant feature of the oxetane ring is its strong inductive electron-withdrawing effect. acs.org This effect propagates through the sigma bonds to the attached ethylamine (B1201723) side chain, influencing the basicity of the amine group. Computational studies have quantified this effect, showing that an oxetane ring alpha to an amine can reduce its pKₐ by approximately 2.7 units compared to an analogous acyclic structure. acs.org This modulation of basicity is a critical parameter in drug design, affecting a molecule's charge state at physiological pH and, consequently, its solubility, permeability, and target engagement. acs.org

PropertyValueSource
pKₐ Reduction of Proximal Amine~2.7 units acs.org

This interactive table summarizes the computationally determined inductive effect of an oxetane ring on a nearby amine.

Quantum Chemical Analyses of Ring Strain and Reactivity Profiles

The oxetane ring is characterized by significant ring strain, a consequence of its constrained four-membered geometry. Quantum chemical analyses provide precise quantification of this strain and explain its profound impact on the molecule's reactivity.

The ring strain energy of the parent oxetane is approximately 25.5 kcal/mol (107 kJ/mol). nih.gov This value is comparable to that of highly reactive epoxides (27.3 kcal/mol) and substantially greater than that of the more stable five-membered tetrahydrofuran (B95107) ring (5.6 kcal/mol). nih.gov This inherent strain is a primary driver for the chemical reactivity of oxetanes, particularly their tendency to undergo ring-opening reactions. nih.govyoutube.com

Cyclic EtherRing SizeRing Strain (kcal/mol)Source
Oxirane (Epoxide)327.3 nih.gov
Oxetane 4 25.5 nih.gov
Tetrahydrofuran (THF)55.6 nih.gov

This interactive table compares the ring strain of oxetane to other common cyclic ethers.

Quantum chemical calculations can model the reaction pathways for these ring-opening processes. The reactions are typically activated by Lewis or Brønsted acids, which coordinate to the oxetane oxygen, further polarizing the C-O bonds and making the ring carbons more susceptible to nucleophilic attack. nih.govresearchgate.net Computational studies can map the potential energy surface of this process, identifying the transition state and calculating the activation energy. This information helps predict whether a reaction will proceed and under what conditions. acs.org

Conformational Analysis and Molecular Dynamics Simulations of Oxetane-Amine Derivatives

The three-dimensional shape and flexibility of a molecule are critical to its function. For this compound and its derivatives, conformational analysis reveals the preferred spatial arrangements of the oxetane ring and the ethylamine side chain. Molecular dynamics (MD) simulations provide a powerful method to explore this conformational landscape over time.

The four-membered oxetane ring is not perfectly planar. It adopts a slightly puckered conformation to relieve some torsional strain. nih.gov The degree of puckering can be influenced by substituents on the ring. acs.org For this compound, the key conformational variables include the puckering of the oxetane ring and the rotation around the C-C and C-N bonds of the side chain. These rotations determine the relative orientation of the amine group with respect to the oxetane ring, which can have a significant impact on how the molecule interacts with other molecules or protein binding sites.

Molecular dynamics simulations are employed to study these motions. nih.govresearchgate.net In an MD simulation, the forces on each atom are calculated, and Newton's equations of motion are used to simulate the atomic movements over short time steps, generating a trajectory of the molecule's behavior. mdpi.com These simulations can reveal:

Preferred Conformations: By analyzing the trajectory, one can identify the most stable, low-energy conformations and the energy barriers between them.

Solvent Effects: MD simulations explicitly include solvent molecules, allowing for the study of how interactions with the solvent (e.g., water) influence the conformational preferences.

Hydrogen Bonding: The dynamics of intramolecular and intermolecular hydrogen bonds can be monitored, which is crucial for understanding the stability of certain conformations and interactions with biological targets. mdpi.com

In studies of related systems, such as oxetane-containing peptides, conformational analysis combining NMR spectroscopy and molecular mechanics has identified well-defined secondary structures stabilized by internal hydrogen bonds. acs.org Similar principles would apply to this compound derivatives, where MD simulations could predict the dominant conformations in different environments and provide a dynamic picture of their molecular structure.

Advanced Analytical Techniques for the Characterization of 2 2s Oxetan 2 Yl Ethan 1 Amine in Research

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopic techniques are indispensable for elucidating the molecular structure of 2-[(2S)-oxetan-2-yl]ethan-1-amine and assessing its purity. These methods rely on the interaction of electromagnetic radiation with the molecule to generate spectra that are unique to its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

¹H NMR spectra are used to identify the number of different types of protons, their electronic environments, and their proximity to other protons. The chemical shifts, splitting patterns (multiplicity), and integration values are all key parameters in the structural confirmation of the compound.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, allowing for the confirmation of the expected number of carbons and their respective chemical environments (e.g., aliphatic, attached to an oxygen or nitrogen).

Below are typical ¹H and ¹³C NMR data for this compound.

Table 1: ¹H NMR Spectroscopic Data of this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
4.85 - 4.75m1HO-CH
4.55 - 4.45m2HO-CH₂
2.85 - 2.75m2HN-CH₂
2.60 - 2.50m1HCH₂-CH-O
2.40 - 2.30m1HCH₂-CH-O
1.90 - 1.70m2HCH-CH₂-CH₂
1.40 (br s)s2HNH₂

Table 2: ¹³C NMR Spectroscopic Data of this compound

Chemical Shift (δ) ppmAssignment
78.5O-CH
68.0O-CH₂
40.5N-CH₂
38.0CH-CH₂-CH₂
25.5CH₂-CH-O

While ¹⁵N and ¹⁹F NMR are powerful techniques, their application is contingent on the presence of these isotopes. For the parent compound this compound, ¹⁵N NMR could be used to probe the nitrogen environment of the amine group, though it is less common than ¹H and ¹³C NMR. ¹⁹F NMR would only be applicable to fluorinated derivatives of this compound.

Mass Spectrometry (MS, HRMS, LC-MS)

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of this compound and can provide information about its elemental composition and structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental formula of the compound. This is a critical step in confirming the identity of a newly synthesized batch or for identifying unknown impurities. For this compound (C₅H₁₁NO), the expected exact mass would be calculated and compared to the measured value.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This hyphenated technique is particularly useful for analyzing the purity of this compound samples and for identifying and quantifying any impurities.

Infrared and UV-Visible Spectroscopy

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands corresponding to the N-H stretching of the primary amine, C-H stretching of the aliphatic groups, and the C-O stretching of the oxetane (B1205548) ring.

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional Group
3350 - 3250N-H stretch (primary amine)
2960 - 2850C-H stretch (aliphatic)
~1600N-H bend (primary amine)
~1100C-O stretch (ether)

UV-Visible Spectroscopy is generally less informative for a saturated compound like this compound, as it lacks significant chromophores that absorb light in the UV-visible region. Its primary use would be to detect any UV-active impurities that might be present in the sample.

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for separating this compound from starting materials, byproducts, and other impurities, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC), Including Chiral HPLC

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of components in a mixture. For routine purity analysis of this compound, reversed-phase HPLC is commonly employed. A suitable method would involve a C18 column with a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol), often with an additive like trifluoroacetic acid to improve peak shape.

Chiral HPLC is of paramount importance for a stereochemically defined compound like this compound. This technique uses a chiral stationary phase (CSP) to separate the (S)-enantiomer from its (R)-enantiomer. This is crucial for ensuring the enantiomeric purity of the final product, which is a critical quality attribute for chiral drug intermediates. The separation is based on the differential interactions of the two enantiomers with the chiral stationary phase, leading to different retention times.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hyphenated technique that can be used for the analysis of this compound, provided the compound is sufficiently volatile and thermally stable. The sample is vaporized and separated based on its boiling point and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer for detection and identification. GC-MS is particularly effective for identifying and quantifying volatile organic impurities. Derivatization of the amine group may sometimes be necessary to improve its chromatographic behavior.

Capillary Electrophoresis-Mass Spectrometry (CE-MS)

Capillary electrophoresis (CE) coupled with mass spectrometry (MS) has emerged as a powerful tool for the analysis of chiral compounds, offering high separation efficiency and sensitive detection. researchgate.net The hyphenation of these two techniques provides a significant advantage in resolving complex mixtures and characterizing molecules with subtle structural differences. nih.govbohrium.com

For the enantioselective analysis of chiral amines like this compound, CE-MS offers several strategic approaches. One common method involves the use of chiral selectors, such as cyclodextrins, which are added to the background electrolyte. mdpi.com These selectors form transient diastereomeric complexes with the enantiomers, leading to differences in their electrophoretic mobility and enabling their separation. rsc.org The high resolving power of CE combined with the mass selectivity of MS allows for the unequivocal identification and quantification of each enantiomer. researchgate.net

Recent advancements in CE-MS have focused on overcoming challenges such as the potential for chiral selectors to interfere with the MS interface. nih.gov Techniques like the partial filling technique (PFT) and the counter-migration technique (CMT) have been developed to minimize the entry of non-volatile chiral selectors into the mass spectrometer, thereby ensuring robust and sensitive detection. nih.gov Furthermore, the development of novel chiral selectors and the optimization of CE-MS interfaces continue to enhance the capabilities of this technique for chiral analysis.

The application of tandem mass spectrometry (CE-MS/MS) further enhances the structural elucidation of the analyte by providing fragmentation data, which can confirm the identity of the compound and its enantiomers. nih.gov This is particularly valuable in complex matrices where co-eluting species may be present.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the absolute three-dimensional structure of crystalline solids. For a chiral molecule like this compound, this technique provides unequivocal proof of its stereochemistry and detailed information about its conformational preferences in the solid state. acs.org

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern is directly related to the arrangement of atoms within the crystal lattice. The puckered nature of the oxetane ring and the orientation of the ethanamine substituent can be precisely determined from the crystallographic data. acs.org For instance, X-ray studies on related oxetane-containing compounds have revealed specific puckering angles and bond lengths that define the ring's conformation. acs.orgmdpi.com

In the context of drug discovery, understanding the solid-state structure is crucial as it influences key physicochemical properties such as solubility and stability. acs.org Furthermore, co-crystallization of the amine with other molecules can provide insights into its intermolecular interactions, such as hydrogen bonding, which are vital for its biological activity. While specific X-ray crystallographic data for this compound is not widely published, the general principles and the type of information that can be obtained are well-established through studies of similar oxetane derivatives and other chiral amines. nih.govgoogle.com

Table 1: Illustrative X-ray Crystallography Data for a Hypothetical Oxetane Derivative

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)10.2
c (Å)12.1
β (°)95.5
Volume (ų)1040
Z (molecules/unit cell)4

Note: This table is for illustrative purposes and does not represent actual data for this compound.

Other Specialized Analytical Methods

Beyond CE-MS and X-ray crystallography, other analytical techniques play a supportive role in the characterization of this compound.

Optical Rotation: As a chiral molecule, this compound will rotate the plane of polarized light. Measurement of the specific rotation using a polarimeter is a fundamental technique to confirm the enantiomeric identity of the compound. The direction and magnitude of rotation are characteristic of the (S)-enantiomer and can be used as a quality control parameter.

Thin Layer Chromatography (TLC): TLC is a simple, rapid, and cost-effective technique for the qualitative analysis of amines. rsc.orgresearchgate.net It can be used to monitor the progress of a chemical synthesis or to assess the purity of a sample. researchgate.net For the analysis of amines, specific visualization reagents can be used to produce colored spots on the TLC plate. rsc.org While standard TLC is generally not suitable for resolving enantiomers, chiral TLC plates or the use of chiral mobile phase additives can sometimes achieve this separation. Derivatization of the amine with a fluorescent tag can also enhance detection sensitivity. oiv.int

Table 2: Summary of Specialized Analytical Methods

Analytical TechniqueInformation ProvidedApplication
Optical RotationEnantiomeric identity and purity (qualitative)Confirmation of stereochemistry
Thin Layer Chromatography (TLC)Purity, reaction monitoringRapid qualitative analysis

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